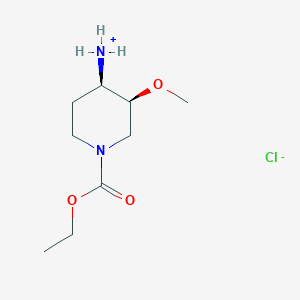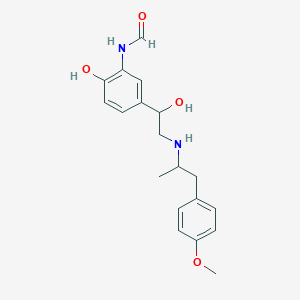
Formoterol
概要
説明
科学的研究の応用
Formoterol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of beta2-adrenergic receptor agonists and their interactions with receptors.
Biology: Research on this compound includes its effects on cellular signaling pathways and its role in modulating immune responses.
Medicine: this compound is extensively studied for its therapeutic effects in asthma and COPD, as well as its potential benefits in other respiratory conditions.
Industry: this compound is used in the development of inhalation therapies and combination products for respiratory diseases
作用機序
Formoterol exerts its effects by selectively binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow . This compound’s rapid onset and long duration of action make it effective for both acute relief and long-term management of asthma and COPD .
Safety and Hazards
Formoterol may cause serious side effects including tremors, nervousness, chest pain, fast or pounding heartbeats, wheezing, choking, or other breathing problems after using this compound, worsening breathing problems, high blood sugar, and low potassium level . It is also classified as a combustible dust and can cause specific target organ toxicity .
将来の方向性
Formoterol is for use only in people with COPD and should not be used to treat asthma. It is not a rescue medicine for bronchospasm attacks. Use only fast-acting inhalation medicine for an attack. Seek medical attention if your breathing problems get worse quickly, or if you think your medications are not working as well .
生化学分析
Biochemical Properties
Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a cascade of intracellular events . This compound’s interaction with beta2-adrenergic receptors results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In airway smooth muscle cells, this compound induces relaxation by increasing cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins that reduce intracellular calcium concentrations, leading to muscle relaxation . Additionally, this compound influences cell signaling pathways, including those involved in inflammation and immune responses. It has been shown to modulate gene expression, particularly genes related to inflammatory cytokines and chemokines .
Molecular Mechanism
At the molecular level, this compound’s mechanism of action involves binding to beta2-adrenergic receptors on the cell surface. This binding activates the Gs protein, which then stimulates adenylyl cyclase to produce cAMP from ATP . The increase in cAMP levels leads to the activation of PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation and bronchodilation . This compound also affects gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular responses to cAMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long duration of action, maintaining its bronchodilatory effects for up to 12 hours . Studies have shown that this compound remains effective in relaxing airway smooth muscle and reducing inflammation over extended periods . Prolonged use may lead to desensitization of beta2-adrenergic receptors, potentially diminishing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases resting energy expenditure and fat utilization without significant adverse effects . At higher doses, this compound can cause side effects such as tachycardia and tremors . In animal studies, this compound has been shown to improve muscle mass and reduce muscle wasting, highlighting its potential therapeutic benefits beyond respiratory conditions .
Metabolic Pathways
This compound is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve various cytochrome P450 enzymes, including CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are then excreted via the kidneys and feces . This compound’s metabolism affects its pharmacokinetics and duration of action, contributing to its sustained therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transport proteins and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the lungs . This property contributes to its prolonged duration of action and effectiveness in treating respiratory conditions .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The compound’s activity is influenced by its ability to bind to these receptors and initiate intracellular signaling cascades . Post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments and enhancing its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: Formoterol can be synthesized through a multi-step process involving the following key steps:
Formation of the Intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate to form an ethyl ester intermediate.
Reduction and Protection: The intermediate is then reduced using lithium aluminum hydride, followed by protection of the resulting alcohol group with a suitable protecting group.
Formation of the Final Product: The protected intermediate undergoes a series of reactions, including amination, deprotection, and formylation, to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced as this compound fumarate dihydrate. The production process involves the following steps:
Synthesis of this compound Base: The base form of this compound is synthesized through the aforementioned synthetic route.
Formation of this compound Fumarate: The this compound base is then reacted with fumaric acid to form this compound fumarate.
Crystallization: The this compound fumarate is crystallized to obtain this compound fumarate dihydrate, which is the final product used in pharmaceutical formulations.
化学反応の分析
Types of Reactions: Formoterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives.
Substituted Derivatives: Various substituted this compound derivatives depending on the substituent introduced.
類似化合物との比較
Formoterol is often compared with other beta2-adrenergic receptor agonists, such as:
Salmeterol: Like this compound, salmeterol is a long-acting beta2-adrenergic receptor agonist.
Albuterol (Salbutamol): Albuterol is a short-acting beta2-adrenergic receptor agonist with a rapid onset of action but a shorter duration of effect compared to this compound.
Uniqueness of this compound: this compound’s unique combination of rapid onset and long duration of action distinguishes it from other beta2-adrenergic receptor agonists. This makes it suitable for both acute symptom relief and long-term maintenance therapy in asthma and COPD .
特性
IUPAC Name |
N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860603 | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
5.0X10-14 mm Hg at 25 °C /Estimated/ | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Formoterol is a relatively selective long-acting agonist of beta2-adrenergic receptors, although it does carry some degree of activity at beta1 and beta3 receptors. Beta2 receptors are found predominantly in bronchial smooth muscle (with a relatively minor amount found in cardiac tissue) whereas beta1 receptors are the predominant adrenergic receptors found in the heart - for this reason, selectivity for beta2 receptors is desirable in the treatment of pulmonary diseases such as COPD and asthma. Formoterol has demonstrated an approximately 200-fold greater activity at beta2 receptors over beta1 receptors. On a molecular level, activation of beta receptors by agonists like formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP in bronchial smooth muscle tissue result in relaxation of these muscles and subsequent dilation of the airways, as well as inhibition of the release of hypersensitivity mediators (e.g. histamine, leukotrienes) from culprit cells, especially mast cells., Formoterol is a long-acting selective stimulator of the beta2-adrenergic receptors in bronchial smooth muscle. This stimulation causes relaxation of smooth muscle fibers and produces bronchodilation., Formoterol stimulates beta2-adrenergic receptors and apparently has little or no effect on beta1- or alpha-adrenergic receptors. The drug's beta-adrenergic effects appear to result from stimulation of the production of cyclic adeno-3'-5'-monophosphate (cAMP)by activation of adenyl cyclase. Cyclic AMP mediate numerous cellular responses, increased concentrations of cAMP are associated with relaxation of bronchial smooth muscle and suppression of some aspects of inflammation, such as inhibition of release proinflammatory mast cell mediators(eg histamine, leukotrienes). | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
73573-87-2, 128954-45-0 | |
| Record name | Formoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMOTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Formoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

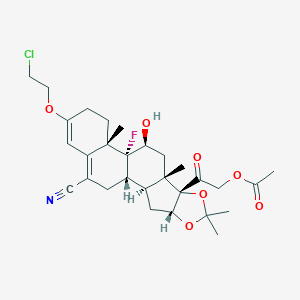

![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)
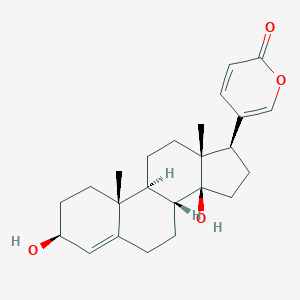
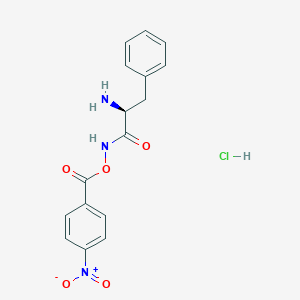


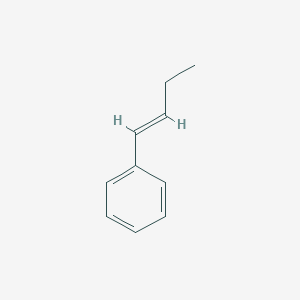
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
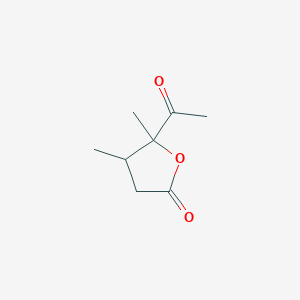
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)

